N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine

Catalog No.
S7181040
CAS No.
M.F
C10H13FN2S
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine

Product Name

N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine

IUPAC Name

N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine

Molecular Formula

C10H13FN2S

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C10H13FN2S/c11-8-1-2-9(12-5-8)6-13-10-3-4-14-7-10/h1-2,5,10,13H,3-4,6-7H2

InChI Key

KUTLUGZKDNDKEJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NCC2=NC=C(C=C2)F
N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine (FPMA) is an organic molecule that has recently gained attention in various fields of research and industry. Its unique chemical structure and properties have made it a promising candidate for various applications. In this paper, we will describe the definition and background of FPMA, its physical and chemical properties, synthesis and characterization methods, analytical methods used to study it, its biological properties and toxicity and safety in scientific experiments. We will also discuss the applications of FPMA in scientific experiments, its current state of research, potential implications in various fields of research and industry, its limitations, and future directions.
N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine (FPMA) is an organic molecule with a chemical formula of C8H9FN2S. It belongs to the class of thiolane compounds and is a derivative of thiourea. Thiourea derivatives have gained significant importance in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antiviral, antifungal, and antiprotozoal activities. FPMA is a relatively new thiourea derivative that has gained attention due to its unique chemical structure and properties.
FPMA is a white powder that is highly soluble in methanol, ethanol, and water. It has a melting point of 100°C and a boiling point of 289°C. FPMA has a high pKa value (9.4) due to the presence of a thiol group in its structure. Its chemical structure contains a fluorine atom, which confers unique properties to the molecule, including increased lipophilicity and enhanced metabolic stability.
FPMA can be synthesized via a two-step synthetic route. The first step involves the condensation of 5-fluoropyridine-2-thiol with formaldehyde, which produces 5-fluoropyridin-2-ylmethylthiol. The second step involves the reaction of 5-fluoropyridin-2-ylmethylthiol with thiourea, which produces FPMA. The purity and identity of FPMA can be confirmed through various characterization techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Various analytical methods are used to study the properties of FPMA, including gas chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC). HPLC is the most commonly used analytical technique due to its high precision, accuracy, and sensitivity.
FPMA has shown promising results in various biological assays, including anticancer, antiviral, and antibacterial assays. In vitro studies have shown that FPMA inhibits the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. FPMA has also shown potent antiviral activity against herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV).
The toxicity and safety of FPMA depend on its concentration and duration of exposure. In vitro studies have shown that FPMA is relatively safe at low concentrations. However, at high concentrations, FPMA can induce cytotoxicity and damage to the DNA of cancer cells. In vivo studies are required to determine the toxicity and safety of FPMA in animal models.
FPMA has various potential applications in scientific experiments, including drug discovery, material science, and analytical chemistry. FPMA can be used as a lead compound in drug discovery due to its potent anticancer and antiviral activities. FPMA can also be used as a ligand in material science to synthesize new metal complexes with enhanced properties. In analytical chemistry, FPMA can be used as a derivatizing agent for the analysis of various compounds, including amino acids and amines.
The current state of research on FPMA is focused on its biological activities and potential applications in drug discovery. Researchers are exploring the underlying mechanism of FPMA's anticancer and antiviral activities to develop new drugs with improved efficacy and fewer side effects. Researchers are also investigating the potential applications of FPMA in material science and analytical chemistry.
FPMA has various potential implications in various fields of research and industry. In drug discovery, FPMA can be used to develop new drugs for the treatment of various diseases, including cancer and viral infections. In material science, FPMA can be used to synthesize new metal complexes with enhanced properties, including catalytic and optical properties. In analytical chemistry, FPMA can be used as a derivatizing agent for the analysis of various compounds, including amino acids and amines.
The limitations of FPMA include its low solubility in organic solvents, which limits its potential applications as a ligand in material science. Future directions of research include the synthesis of new derivatives of FPMA with enhanced properties, including increased solubility and reduced toxicity. The development of new synthetic routes for FPMA can also lead to the production of FPMA on a large scale for industrial applications. Future research can also focus on the development of FPMA-based sensors for the detection of various analytes.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

212.07834776 g/mol

Monoisotopic Mass

212.07834776 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-26-2023

Explore Compound Types